N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine
Overview
Description
N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine, also known by its chemical formula C11H11F3N2O3 , is a synthetic compound with intriguing properties. Let’s explore further.
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-nitro-2-trifluoromethylphenylamine with 1,3-diaminopropane . The process typically occurs under controlled conditions, and the resulting product is a white to pale yellow solid.
Molecular Structure Analysis
The molecular structure of N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine reveals an interesting arrangement. It consists of a central propane-1,3-diamine backbone with two substituents: a 4-nitro-2-trifluoromethylphenyl group attached to one of the amino nitrogen atoms. The trifluoromethyl group enhances the compound’s lipophilicity and influences its biological activity.
Chemical Reactions Analysis
N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine participates in various chemical reactions. Notably, it can undergo nucleophilic substitution reactions, where the nitro group or the amino group may be modified. Additionally, it may serve as a precursor for the synthesis of other compounds.
Physical And Chemical Properties Analysis
- Physical State : Solid (white to pale yellow)
- Melting Point : Varies (typically around room temperature)
- Solubility : Moderately soluble in organic solvents
- Stability : Stable under normal conditions
Safety And Hazards
- Toxicity : The compound may exhibit toxicity, especially due to the presence of the nitro group.
- Handling Precautions : Use appropriate protective gear when handling.
- Storage : Store in a cool, dry place away from direct sunlight.
Future Directions
Research on N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine continues to explore its potential applications. Future studies may focus on:
- Biological Activity : Investigating its effects on specific biological targets.
- Derivatives : Synthesizing derivatives with improved properties.
- Pharmacological Applications : Assessing its potential as a drug candidate.
properties
IUPAC Name |
N'-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O2/c11-10(12,13)8-6-7(16(17)18)2-3-9(8)15-5-1-4-14/h2-3,6,15H,1,4-5,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUIJVYLNXWBFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387272 | |
Record name | N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine | |
CAS RN |
381241-12-9 | |
Record name | N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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